molecular formula C4H5KO2 B13109329 Potassiumcyclopropanecarboxylate

Potassiumcyclopropanecarboxylate

Cat. No.: B13109329
M. Wt: 124.18 g/mol
InChI Key: UONCBBXTLALNEV-UHFFFAOYSA-M
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Description

Potassiumcyclopropanecarboxylate is an organic compound with the molecular formula C4H5KO2. It is a potassium salt of cyclopropanecarboxylic acid, featuring a cyclopropane ring attached to a carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassiumcyclopropanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with potassium hydroxide (KOH) in an aqueous medium. The reaction proceeds as follows:

C3H5COOH+KOHC3H5COOK+H2O\text{C}_3\text{H}_5\text{COOH} + \text{KOH} \rightarrow \text{C}_3\text{H}_5\text{COOK} + \text{H}_2\text{O} C3​H5​COOH+KOH→C3​H5​COOK+H2​O

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Potassiumcyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopropanecarboxylate derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other functional groups.

    Substitution: The cyclopropane ring can undergo substitution reactions with different reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products:

Scientific Research Applications

Potassiumcyclopropanecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclopropane-containing compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of potassiumcyclopropanecarboxylate involves its interaction with various molecular targets and pathways. The cyclopropane ring’s strained structure makes it highly reactive, allowing it to participate in a variety of chemical reactions. The carboxylate group can form ionic bonds with metal ions or other positively charged species, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

    Cyclopropanecarboxylic acid: The parent compound of potassiumcyclopropanecarboxylate.

    Cyclopropylamine: A similar compound with an amine group instead of a carboxylate group.

    Cyclopropylmethanol: A compound with a hydroxyl group attached to the cyclopropane ring.

Uniqueness: this compound is unique due to its potassium salt form, which enhances its solubility in water and other polar solvents. This property makes it more versatile for use in various chemical reactions and applications compared to its parent acid or other similar compounds .

Properties

Molecular Formula

C4H5KO2

Molecular Weight

124.18 g/mol

IUPAC Name

potassium;cyclopropanecarboxylate

InChI

InChI=1S/C4H6O2.K/c5-4(6)3-1-2-3;/h3H,1-2H2,(H,5,6);/q;+1/p-1

InChI Key

UONCBBXTLALNEV-UHFFFAOYSA-M

Canonical SMILES

C1CC1C(=O)[O-].[K+]

Origin of Product

United States

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